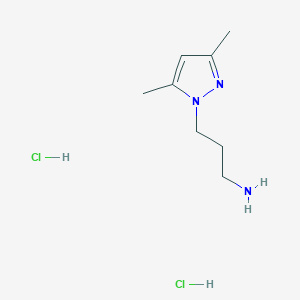

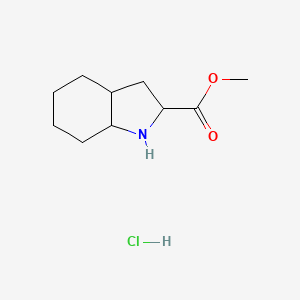

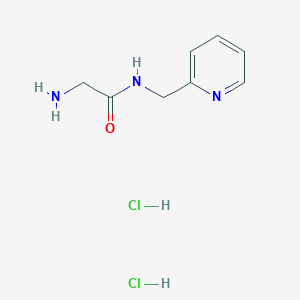

![molecular formula C9H9BrN4 B1521033 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1221792-47-7](/img/structure/B1521033.png)

5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Übersicht

Beschreibung

“5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound with the CAS Number: 1221792-47-7. It has a molecular weight of 253.1 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) and the InChI key is RJBRQZBFBCVKBG-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

TRK Inhibition for Cancer Therapy

Tropomyosin receptor kinases (TRKs): are critical for cell proliferation and differentiation. Continuous activation or overexpression of TRKs can lead to cancer. Pyrazolo[3,4-b]pyridine derivatives, including 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine , have been synthesized and evaluated for their ability to inhibit TRKA . These compounds show promise in treating cancers such as colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma.

Synthesis Methods Development

The synthesis of pyrazolo[3,4-b]pyridine derivatives is a field of interest due to their pharmacological potential. Research has been conducted to systematize methods for synthesizing these compounds, considering the advantages and drawbacks of each method . This research is crucial for developing more efficient and scalable production methods for pharmaceutical applications.

Anxiolytic Drug Composition

Pyrazolo[3,4-b]pyridine derivatives are part of the chemical structure of anxiolytic drugs such as cartazolate, tracazolate, and etazolate . The incorporation of 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine into similar compounds could lead to the development of new medications for anxiety disorders.

Pulmonary Hypertension Treatment

One of the derivatives of pyrazolo[3,4-b]pyridine, riociguat, is used for treating pulmonary hypertension . The structural similarity suggests that 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine could be explored for similar therapeutic applications, potentially leading to new treatments for this condition.

Broad Medicinal Applications

The pyrazolopyrimidine nucleus, which is similar to pyrazolo[3,4-b]pyridine, is used in designing pharmaceutical compounds with a variety of medicinal applications. These include antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications . This indicates a broad spectrum of potential research applications for 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine in medicinal chemistry.

Combinatorial Chemistry for Drug Discovery

A new synthesis method for a combinatorial library of tetra- and persubstituted derivatives of pyrazolo[3,4-b]pyridine has been developed . This approach could be applied to 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine to create a diverse array of compounds, significantly contributing to drug discovery efforts.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.

Pharmacokinetics

Its physical and chemical properties such as density (20±01 g/cm3), boiling point (4291±400 °C at 760 mmHg), and molecular weight (213035) are known .

Result of Action

Compounds with similar structures have shown significant inhibitory activity in certain contexts .

Eigenschaften

IUPAC Name |

5-bromo-6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBRQZBFBCVKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=NNC(=C3C=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

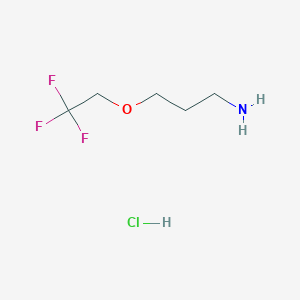

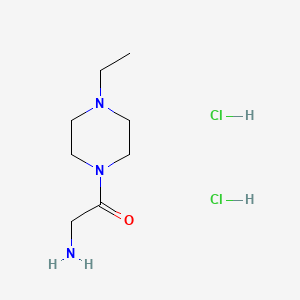

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1520952.png)

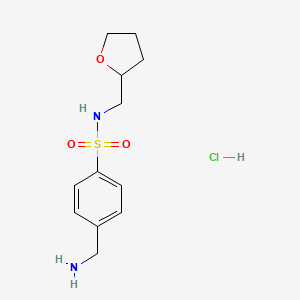

![N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride](/img/structure/B1520955.png)

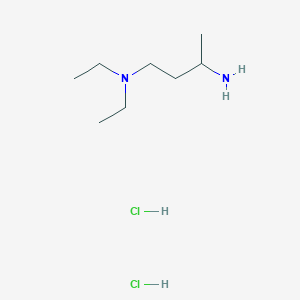

![1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride](/img/structure/B1520967.png)

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)